molecular formula C11H9F13O2 B14274445 3-(Tridecafluorohexyl)oxan-2-ol CAS No. 169213-94-9

3-(Tridecafluorohexyl)oxan-2-ol

Cat. No.: B14274445
CAS No.: 169213-94-9
M. Wt: 420.17 g/mol
InChI Key: YEMOXYUOUXISBX-UHFFFAOYSA-N
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Description

3-(Tridecafluorohexyl)oxan-2-ol is a fluorinated alcohol compound characterized by the presence of a tridecafluorohexyl group attached to an oxan-2-ol structure. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tridecafluorohexyl)oxan-2-ol typically involves the reaction of a suitable hexyl precursor with fluorinating agents. One common method includes the use of hexan-2-ol as a starting material, which undergoes fluorination to introduce the tridecafluorohexyl group. The reaction conditions often involve the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-(Tridecafluorohexyl)oxan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Tridecafluorohexyl)oxan-2-ol is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic properties, such as increased electronegativity and reduced nucleophilicity. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The compound’s ability to modulate biological pathways and inhibit specific enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tridecafluorohexyl)oxan-2-ol stands out due to its specific combination of a tridecafluorohexyl group and an oxan-2-ol structure. This unique arrangement provides a balance of hydrophobicity and reactivity, making it particularly useful in applications requiring both stability and functional versatility .

Properties

CAS No.

169213-94-9

Molecular Formula

C11H9F13O2

Molecular Weight

420.17 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxan-2-ol

InChI

InChI=1S/C11H9F13O2/c12-6(13,4-2-1-3-26-5(4)25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5,25H,1-3H2

InChI Key

YEMOXYUOUXISBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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